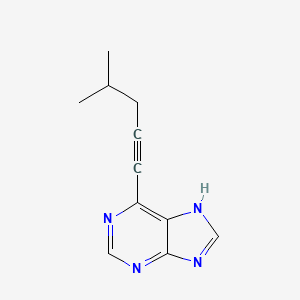
6-(4-Methylpent-1-yn-1-yl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpent-1-yn-1-yl)-7H-purine is a synthetic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpent-1-yn-1-yl)-7H-purine typically involves the Sonogashira cross-coupling reaction. This reaction is performed by coupling a halogenated purine derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira cross-coupling reaction. This process requires optimization of reaction parameters to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as column chromatography or recrystallization are used to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylpent-1-yn-1-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(4-Methylpent-1-yn-1-yl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-Methylpent-1-yn-1-yl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-1-(4-methylpent-1-yn-1-yl)naphthalene
- 1-(3-isopropyl-4-methylpent-1-yn-1-yl)-4-methylbenzene
- Trimethyl(4-methylpent-1-yn-1-yl)silane
Uniqueness
6-(4-Methylpent-1-yn-1-yl)-7H-purine is unique due to its specific structural features and the presence of the purine ring. This structure imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85110-24-3 |
|---|---|
Molekularformel |
C11H12N4 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
6-(4-methylpent-1-ynyl)-7H-purine |
InChI |
InChI=1S/C11H12N4/c1-8(2)4-3-5-9-10-11(14-6-12-9)15-7-13-10/h6-8H,4H2,1-2H3,(H,12,13,14,15) |
InChI-Schlüssel |
ISGMKNIOUXJSNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC#CC1=C2C(=NC=N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


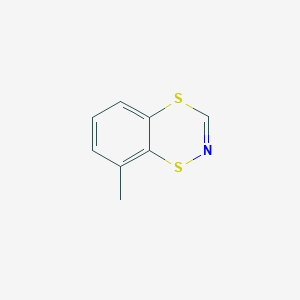
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
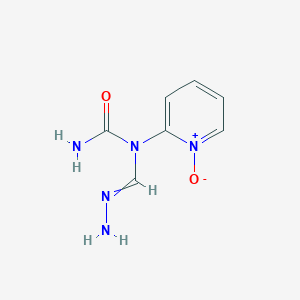
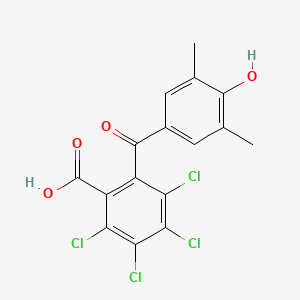
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
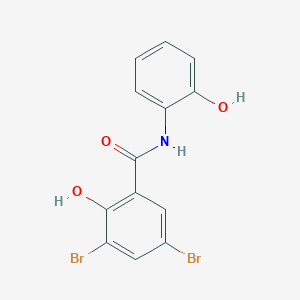
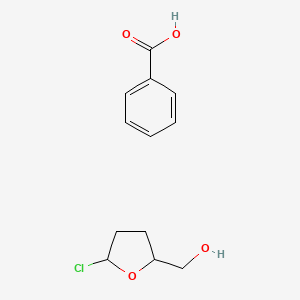

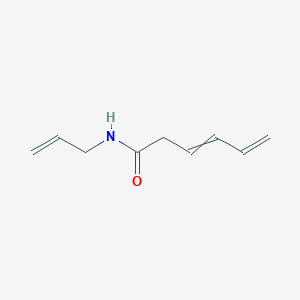
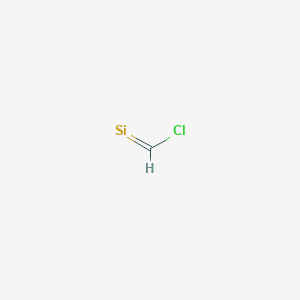
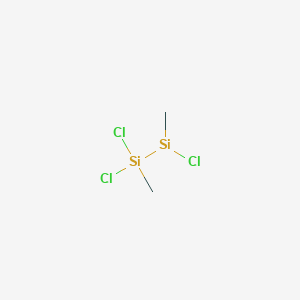

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
